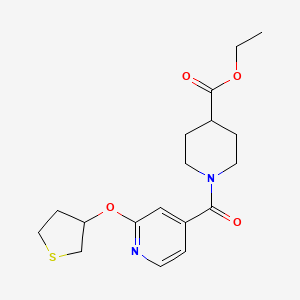![molecular formula C18H19NO3S B2575366 1-tosyl-1,2,3,4-tetrahydrobenzo[b]azocin-5(6H)-one CAS No. 88239-75-2](/img/structure/B2575366.png)
1-tosyl-1,2,3,4-tetrahydrobenzo[b]azocin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tosyl-1,2,3,4-tetrahydrobenzo[b]azocin-5(6H)-one is a heterocyclic compound that features a unique azocine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tosyl-1,2,3,4-tetrahydrobenzo[b]azocin-5(6H)-one can be achieved through several methods. One common approach involves the cycloaddition reactions of 1-tosyl-1,2,3-triazoles with 2H-azirines, catalyzed by Rhodium (II) complexes . This method allows for the efficient formation of the azocine ring structure under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the Rhodium (II)-catalyzed cycloaddition reactions suggests potential for industrial application. Optimization of reaction conditions and catalyst loading would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-tosyl-1,2,3,4-tetrahydrobenzo[b]azocin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the azocine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the azocine ring.
Scientific Research Applications
1-tosyl-1,2,3,4-tetrahydrobenzo[b]azocin-5(6H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-tosyl-1,2,3,4-tetrahydrobenzo[b]azocin-5(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s azocine ring structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinities and interaction mechanisms are ongoing.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrobenzo[b]thieno[3,2-d]azocines: These compounds share a similar azocine ring structure but differ in the presence of a sulfur atom in the ring.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: These compounds have a similar fused ring system but include a pyrimidine ring.
Uniqueness
1-tosyl-1,2,3,4-tetrahydrobenzo[b]azocin-5(6H)-one is unique due to its tosyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and potential therapeutic applications.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2,3,4,6-tetrahydro-1-benzazocin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-14-8-10-17(11-9-14)23(21,22)19-12-4-6-16(20)13-15-5-2-3-7-18(15)19/h2-3,5,7-11H,4,6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBQUUVOPAOJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(=O)CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide](/img/structure/B2575286.png)
![1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione](/img/new.no-structure.jpg)
methanone N-phenylhydrazone](/img/structure/B2575288.png)

![N,N-dimethyl-6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine](/img/structure/B2575290.png)
![2-(2,4-DICHLOROPHENOXY)-N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B2575291.png)




![N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N'-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE](/img/structure/B2575298.png)
![methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine](/img/structure/B2575299.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2575304.png)
